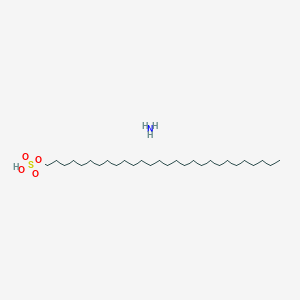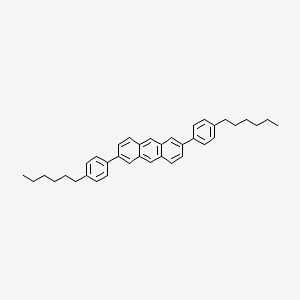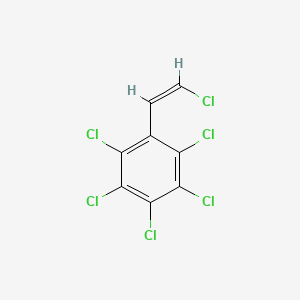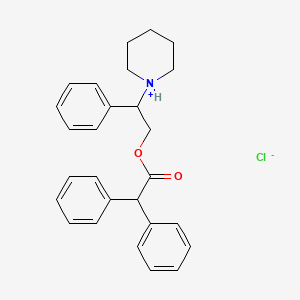![molecular formula C15H28O B13775977 14-Methyl-13-oxabicyclo[10.3.0]pentadecane](/img/structure/B13775977.png)
14-Methyl-13-oxabicyclo[10.3.0]pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
14-Methyl-13-oxabicyclo[1030]pentadecane is a chemical compound with the molecular formula C15H28O It is a bicyclic ether, which means it contains two fused rings and an oxygen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 14-Methyl-13-oxabicyclo[10.3.0]pentadecane typically involves multiple steps. One common method starts with cyclododecanone, which is reacted with cyanoacetic acid in the presence of a Knoevenagel catalyst to form cyclododecenylacetonitrile. This intermediate is then hydrolyzed to cyclododecenylacetic acid, which is cyclized to form the lactone. The lactone is subsequently reduced to the corresponding diol, which is finally cyclized to produce this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 14-Methyl-13-oxabicyclo[10.3.0]pentadecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
14-Methyl-13-oxabicyclo[10.3.0]pentadecane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Mécanisme D'action
The mechanism by which 14-Methyl-13-oxabicyclo[10.3.0]pentadecane exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its bicyclic structure allows it to fit into specific binding sites, modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
13-Oxabicyclo[10.3.0]pentadecane: This compound is structurally similar but lacks the methyl group at the 14th position.
Cyclododecanone: A precursor in the synthesis of 14-Methyl-13-oxabicyclo[10.3.0]pentadecane, it shares some structural features.
Tetradecahydrocyclododeca[c]furan: Another related compound with a similar bicyclic structure.
Uniqueness: this compound is unique due to the presence of the methyl group at the 14th position, which can influence its reactivity and interactions. This structural feature distinguishes it from other similar compounds and can impact its applications and properties.
Propriétés
Formule moléculaire |
C15H28O |
|---|---|
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
2-methyl-2,3,3a,4,5,6,7,8,9,10,11,12,13,13a-tetradecahydrocyclododeca[b]furan |
InChI |
InChI=1S/C15H28O/c1-13-12-14-10-8-6-4-2-3-5-7-9-11-15(14)16-13/h13-15H,2-12H2,1H3 |
Clé InChI |
GYUGXFDKYNWRDY-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2CCCCCCCCCCC2O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


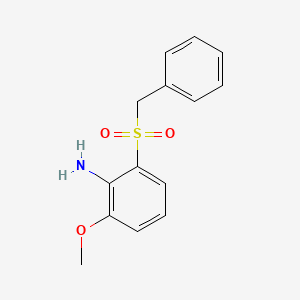
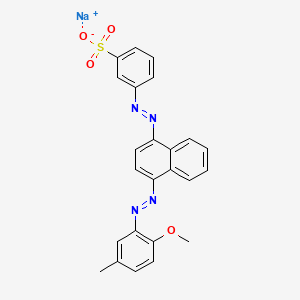
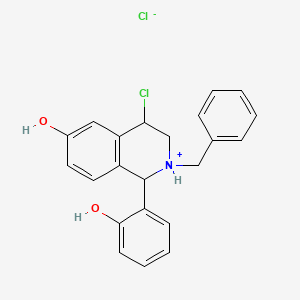
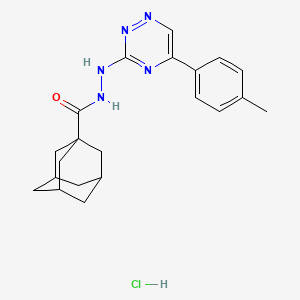
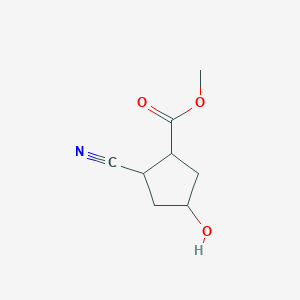
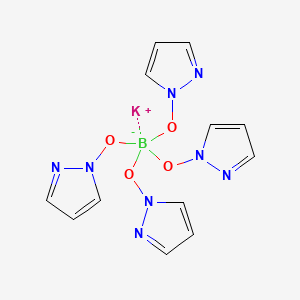

![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

